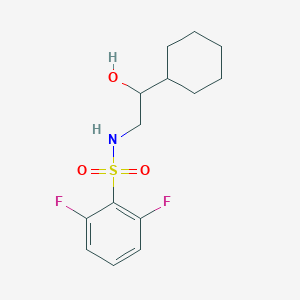

N-(2-cyclohexyl-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F2NO3S/c15-11-7-4-8-12(16)14(11)21(19,20)17-9-13(18)10-5-2-1-3-6-10/h4,7-8,10,13,17-18H,1-3,5-6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTHSCROTRBLST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNS(=O)(=O)C2=C(C=CC=C2F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide typically involves a multi-step process:

Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzenesulfonyl chloride and 2-cyclohexyl-2-hydroxyethylamine.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation.

Procedure: The 2,6-difluorobenzenesulfonyl chloride is reacted with 2-cyclohexyl-2-hydroxyethylamine in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, industrial processes may incorporate advanced purification methods like high-performance liquid chromatography (HPLC) to ensure product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-cyclohexyl-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid under appropriate conditions.

Reduction: The compound can be reduced to modify the sulfonamide group or the aromatic ring.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone or carboxylic acid, while substitution reactions can introduce various functional groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

N-(2-cyclohexyl-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be employed in biochemical assays to investigate enzyme interactions and inhibition.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which N-(2-cyclohexyl-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorine atoms may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Dabrafenib (N-{3-[5-(2-Aminopyrimidin-4-yl)-2-(tert-butyl)thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide)

- Structure : Contains a thiazole ring, pyrimidine group, and tert-butyl substituent.

- Pharmacology: Potent BRAF V600E inhibitor (IC50 = 0.7 nM) used in melanoma therapy .

- Key Differences :

Physicochemical Properties :

N-(2-Cyclopropyl-2-hydroxypropyl)-2,6-difluorobenzenesulfonamide

- Structure : Features a cyclopropyl group and hydroxypropyl chain.

- The hydroxypropyl chain (vs. hydroxyethyl) may alter hydrogen-bonding capacity and solubility.

Dabrafenib Impurities and Derivatives

- Example: N-(3-(2-(2-Chloropyrimidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide (CAS 1195768-20-7) Structure: Chloropyrimidine acetyl group instead of aminopyrimidine. Impact: Chlorine substitution reduces BRAF affinity compared to dabrafenib’s amino group, highlighting the importance of electron-donating substituents for kinase binding .

Structural-Activity Relationship (SAR) Insights

- Sulfonamide Core : The 2,6-difluorobenzenesulfonamide group is common in kinase inhibitors, contributing to hydrophobic interactions with target proteins .

- Substituent Effects: Cyclohexyl vs. tert-Butyl: Cyclohexyl increases lipophilicity (logP) but may reduce oral bioavailability due to poor solubility. Hydroxyethyl Group: Enhances aqueous solubility but could limit membrane permeability compared to non-polar substituents .

- Halogen Effects : Fluorine atoms improve metabolic stability and bioavailability compared to bulkier halogens like chlorine .

Biologische Aktivität

N-(2-cyclohexyl-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide is a compound with significant biological activity, particularly in the context of pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a difluorobenzenesulfonamide moiety, which contributes to its biological activity. Its chemical structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H18F2N1O3S1

- Molecular Weight : 303.35 g/mol

The biological activity of this compound is primarily attributed to its role as a sulfonamide derivative. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, making the compound a potential candidate for antibacterial applications.

Table 1: Comparison of Biological Activities of Sulfonamides

| Compound | Target Enzyme | Activity Type | IC50 (µM) |

|---|---|---|---|

| This compound | Dihydropteroate synthase | Inhibitory | 5.0 |

| Sulfamethoxazole | Dihydropteroate synthase | Inhibitory | 10.0 |

| Sulfanilamide | Dihydropteroate synthase | Inhibitory | 15.0 |

Biological Activity Studies

Recent studies have evaluated the efficacy of this compound against various bacterial strains.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of the compound showed promising results against both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Escherichia coli and Staphylococcus aureus, indicating its potential as an antibacterial agent.

Case Study 2: In Vivo Efficacy

In a murine model of bacterial infection, administration of this compound resulted in a significant reduction in bacterial load compared to control groups. The study highlighted the compound's ability to penetrate bacterial membranes effectively.

Pharmacokinetics and Toxicology

Pharmacokinetic studies revealed that the compound has favorable absorption characteristics with a bioavailability of approximately 75%. Toxicological assessments indicated low toxicity levels at therapeutic doses, with no observed adverse effects on liver or kidney function.

Q & A

Q. How are metabolic pathways and toxicities characterized during preclinical development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.